6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine
Overview
Description
6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and a phenyl group attached to the triazine ring
Mechanism of Action
Biochemical Pathways
It is known that many compounds can influence various biochemical pathways within the cell, leading to downstream effects that can alter cellular function .
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability and its potential as a therapeutic agent .
Result of Action
It is known that the compound’s interaction with its targets can lead to various changes within the cell, potentially leading to therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine typically involves the chloromethylation of N-Phenyl-1,3,5-Triazine-2,4-Diamine. One common method includes the reaction of N-Phenyl-1,3,5-Triazine-2,4-Diamine with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) in a solvent such as dichloromethane (CH2Cl2) at low temperatures .
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors, more efficient catalysts, and solvent recycling techniques to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the production of polymers, dyes, and agrochemicals
Comparison with Similar Compounds
Similar Compounds
6-(Chloromethyl)-1,3,5-Triazine-2,4-Diamine: Lacks the phenyl group, which may reduce its hydrophobic interactions.
N-Phenyl-1,3,5-Triazine-2,4-Diamine: Lacks the chloromethyl group, which may reduce its reactivity.
6-(Methyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine: The methyl group is less reactive compared to the chloromethyl group.
Uniqueness
6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine is unique due to the presence of both the chloromethyl and phenyl groups, which confer distinct reactivity and binding properties. This combination makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-(chloromethyl)-2-N-phenyl-1,3,5-triazine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5/c11-6-8-14-9(12)16-10(15-8)13-7-4-2-1-3-5-7/h1-5H,6H2,(H3,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXYPLRLARKYLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275127 | |
Record name | 6-(Chloromethyl)-N~2~-phenyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30355-60-3 | |
Record name | 30355-60-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89736 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(Chloromethyl)-N~2~-phenyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70275127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(chloromethyl)-2-N-phenyl-1,3,5-triazine-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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